molecular formula C14H22N2O4S2 B2598216 (E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide CAS No. 1252568-49-2

(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide

Cat. No. B2598216
CAS RN: 1252568-49-2
M. Wt: 346.46
InChI Key: RHWQQEKNUSPEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide, also known as EPPES, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It belongs to the class of sulfonamide compounds and has shown promising results in various studies related to cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of (E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide involves the inhibition of enzymes such as carbonic anhydrase and histone deacetylase, which are known to play a crucial role in cancer growth and progression. This compound also inhibits the activity of proteins such as NF-κB, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation and cancer development. This compound also inhibits the activity of carbonic anhydrase, which is involved in the regulation of pH levels in the body. This makes this compound a potential treatment option for diseases such as osteoporosis and glaucoma, which are characterized by abnormal pH levels.

Advantages and Limitations for Lab Experiments

One of the major advantages of (E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide is its potent anticancer activity. It has been shown to be effective against various types of cancer cells and has the potential to be developed into a new cancer treatment. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. This can be overcome by developing new formulations that increase the solubility of this compound.

Future Directions

There are several future directions for research on (E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide. One of the areas of research is the development of new formulations that increase its solubility and bioavailability. This will enable the effective administration of this compound in vivo. Another area of research is the identification of new targets for this compound. This will enable the development of new treatments for diseases such as inflammation, osteoporosis, and glaucoma. Additionally, more studies are needed to investigate the safety and toxicity of this compound in vivo, which will enable the development of safe and effective treatments.

Synthesis Methods

The synthesis of (E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N-(3-aminopropyl) ethylsulfonamide in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide has been extensively researched for its potential applications in various fields of medicine. One of the major areas of research is cancer treatment. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It works by inhibiting the growth of cancer cells and inducing apoptosis, which is the programmed cell death of cancer cells.

properties

IUPAC Name

(E)-N-[3-(ethylsulfonylamino)propyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-3-21(17,18)15-10-4-11-16-22(19,20)12-9-14-7-5-13(2)6-8-14/h5-9,12,15-16H,3-4,10-11H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWQQEKNUSPEJM-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCCNS(=O)(=O)C=CC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)NCCCNS(=O)(=O)/C=C/C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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